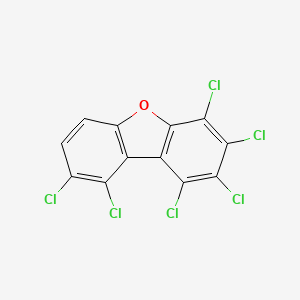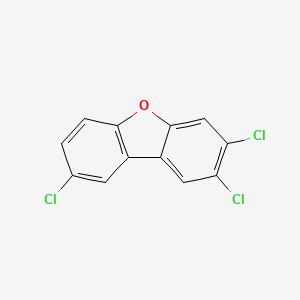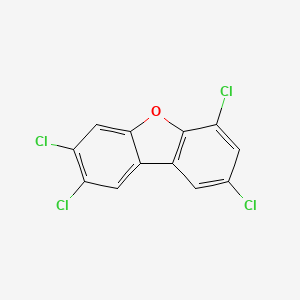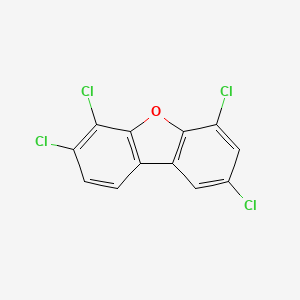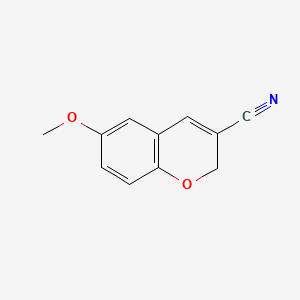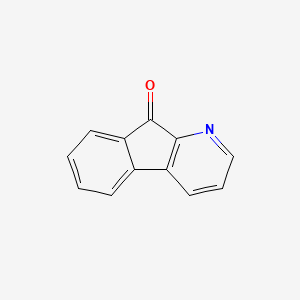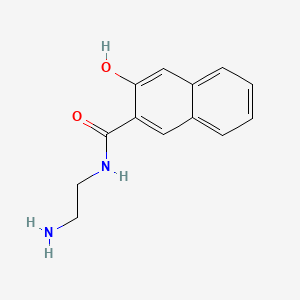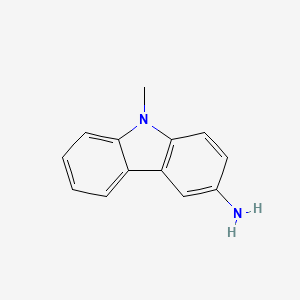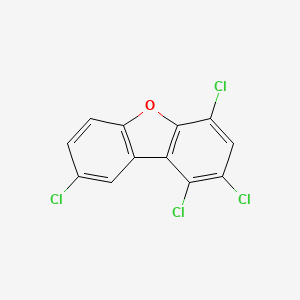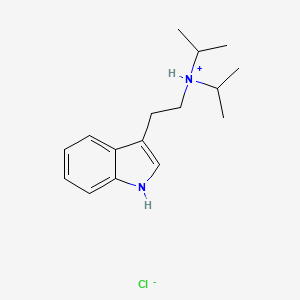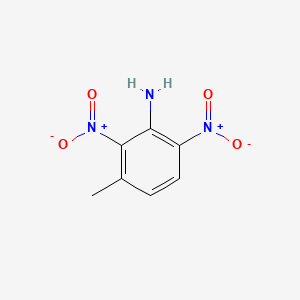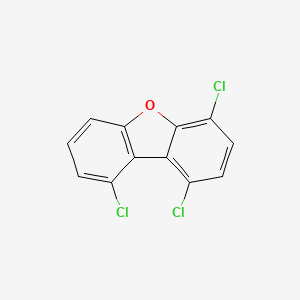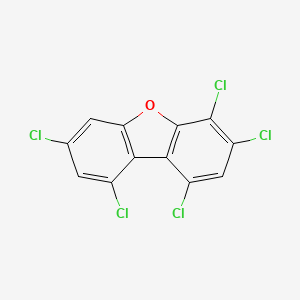
4-(3-Fluoro-4-methoxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methoxyphenyl)phenol is a chemical compound with the CAS Number: 1136617-28-1. It has a molecular weight of 218.23 and its IUPAC name is 3’-fluoro-4’-methoxy [1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for 4-(3-Fluoro-4-methoxyphenyl)phenol is 1S/C13H11FO2/c1-16-13-7-4-10 (8-12 (13)14)9-2-5-11 (15)6-3-9/h2-8,15H,1H3 .Applications De Recherche Scientifique
Application in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Scientific Field: Organic Chemistry
- Summary of the Application: Phenol derivatives like “4-(3-Fluoro-4-methoxyphenyl)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Scientific Field: Material Science
- Summary of the Application: m-Aryloxy phenols, a group that includes “4-(3-Fluoro-4-methoxyphenyl)phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application: They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes: The use of m-aryloxy phenols in these industries has resulted in improved material properties, including enhanced thermal stability and flame resistance .
Potential Biological Activities
- Scientific Field: Pharmacology
- Summary of the Application: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application: The specific methods of application in this context would depend on the specific biological activity being targeted .
- Results or Outcomes: While the specific outcomes would depend on the context, the potential biological activities of m-aryloxy phenols suggest they could be useful in a variety of therapeutic contexts .
Application in Dermatology
- Scientific Field: Dermatology
- Summary of the Application: 4-Methoxyphenol, a compound similar to “4-(3-Fluoro-4-methoxyphenyl)phenol”, is used in dermatology as a pharmaceutical drug in skin depigmentation .
- Methods of Application: The specific methods of application would depend on the specific dermatological condition being treated .
- Results or Outcomes: The use of 4-Methoxyphenol in dermatology has resulted in improved skin conditions, particularly in terms of skin depigmentation .
Application as Polymerization Inhibitors
- Scientific Field: Polymer Chemistry
- Summary of the Application: 4-Methoxyphenol is used as a polymerization inhibitor, particularly in the radical polymerization of acrylates and styrene monomers .
- Methods of Application: The compound is added during the polymerization process to prevent premature polymerization .
- Results or Outcomes: The use of 4-Methoxyphenol as a polymerization inhibitor has resulted in improved control over the polymerization process .
Application in Antimicrobial Synthesis
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-Fluoro-4-methoxybenzoic acid, a compound related to “4-(3-Fluoro-4-methoxyphenyl)phenol”, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
- Methods of Application: The specific methods of application would depend on the specific antimicrobial compound being synthesized .
- Results or Outcomes: The use of 3-Fluoro-4-methoxybenzoic acid in the synthesis of antimicrobial compounds has resulted in the production of effective antimicrobial agents .
Application in the Synthesis of Isoxazoles
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A compound similar to “4-(3-Fluoro-4-methoxyphenyl)phenol”, namely “3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl”, has been used in the synthesis of isoxazoles for potential biological applications .
- Methods of Application: The specific methods of application would depend on the specific isoxazole compound being synthesized .
- Results or Outcomes: The use of this compound in the synthesis of isoxazoles has resulted in the production of compounds with significant biological activity .
Application in the Synthesis of Complex m-Aryloxy Phenols
- Scientific Field: Organic Chemistry
- Summary of the Application: A group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, a compound related to "4-(3-Fluoro-4-methoxyphenyl)phenol" .
- Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results or Outcomes: The use of this method has allowed for the preparation of complex m-aryloxy phenols with functional groups .
Propriétés
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGNBCHXPPDRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635908 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)phenol | |
CAS RN |
1136617-28-1 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

